2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, multiple methyl groups, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenyl isocyanate with a suitable thiol compound to form the carbamoyl intermediate. This intermediate is then reacted with 4,6-dimethylpyridine-3-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents include 3-chloro-4-methylphenyl isocyanate, thiol compounds, and pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: A precursor in the synthesis of the compound.
2-Chloro-4-methylpyridine: Another pyridine derivative with similar structural features.
4-Chloro-3-methylphenol: Shares the chloro and methyl groups but differs in the overall structure
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H24ClN3O2S |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c1-14-6-5-7-18(10-14)28-23(30)22-16(3)11-17(4)26-24(22)31-13-21(29)27-19-9-8-15(2)20(25)12-19/h5-12H,13H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
NNPVNQNQFJPVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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